

Navigating Peptide Synthesis: A Technical Guide to Fmoc-hLys(Boc)-OH

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Compound of Interest

Compound Name: **Fmoc-hLys(Boc)-OH**

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For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise selection of building blocks is paramount to achieving desired outcomes. This technical guide delves into the specifics of N- α -Fmoc-N- ϵ -Boc-L-homolysine (**Fmoc-hLys(Boc)-OH**), a crucial derivative of the non-proteinogenic amino acid homolysine. While sharing structural similarities with its proteinogenic counterpart, Fmoc-L-Lys(Boc)-OH, the inclusion of a homolysine residue can impart unique conformational and biological properties to a peptide. This guide provides a comprehensive overview of the technical data, experimental considerations, and comparative context necessary for the effective utilization of **Fmoc-hLys(Boc)-OH** in advanced peptide research and drug development.

Core Technical Data: A Comparative Overview

The fundamental physicochemical properties of **Fmoc-hLys(Boc)-OH** are distinct from its lysine equivalent, primarily due to the additional methylene group in the side chain. This seemingly minor structural change can influence solubility, reactivity, and the overall characteristics of the resulting peptide.

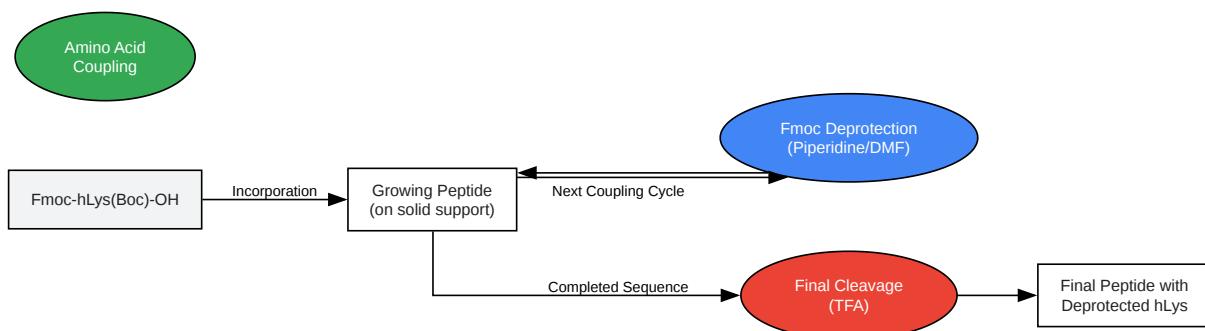
Property	Fmoc-hLys(Boc)-OH	Fmoc-L-Lys(Boc)-OH
CAS Number	194718-17-7, 203854-47-1 [1] [2]	71989-26-9 [3] [4] [5] [6] [7]
Molecular Formula	C ₂₇ H ₃₄ N ₂ O ₆ [1]	C ₂₆ H ₃₂ N ₂ O ₆ [3] [4]
Molecular Weight	482.6 g/mol [1]	468.54 g/mol [3]
Synonyms	Fmoc-HomoLys(Boc)-OH, N- α -Fmoc-N- ω -t.-Boc-L-homolysine [1]	N- α -Fmoc-N- ϵ -t-Boc-L-lysine [3] [4]

The Role of Protecting Groups in Peptide Synthesis

The strategic use of orthogonal protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS). In **Fmoc-hLys(Boc)-OH**, two key protecting groups, Fmoc and Boc, are employed to direct the chemistry of peptide bond formation with high fidelity.

- The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile group protects the α -amino group of homolysine. Its removal is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the sequential addition of amino acids to the growing peptide chain.[\[8\]](#)
- The Boc (tert-butoxycarbonyl) Group: This acid-labile group safeguards the ϵ -amino group of the homolysine side chain. Its stability to the basic conditions used for Fmoc deprotection is crucial, preventing unwanted side reactions. The Boc group is typically removed during the final cleavage of the peptide from the solid support, using a strong acid cocktail, often containing trifluoroacetic acid (TFA).[\[8\]](#)

The interplay between these two protecting groups allows for a controlled and stepwise assembly of the peptide sequence.



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Fmoc-SPPS workflow for incorporating hLys(Boc).

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

While specific protocols may vary based on the peptide sequence and scale, the following provides a generalized methodology for the incorporation of **Fmoc-hLys(Boc)-OH** into a peptide chain using manual or automated SPPS.

Materials:

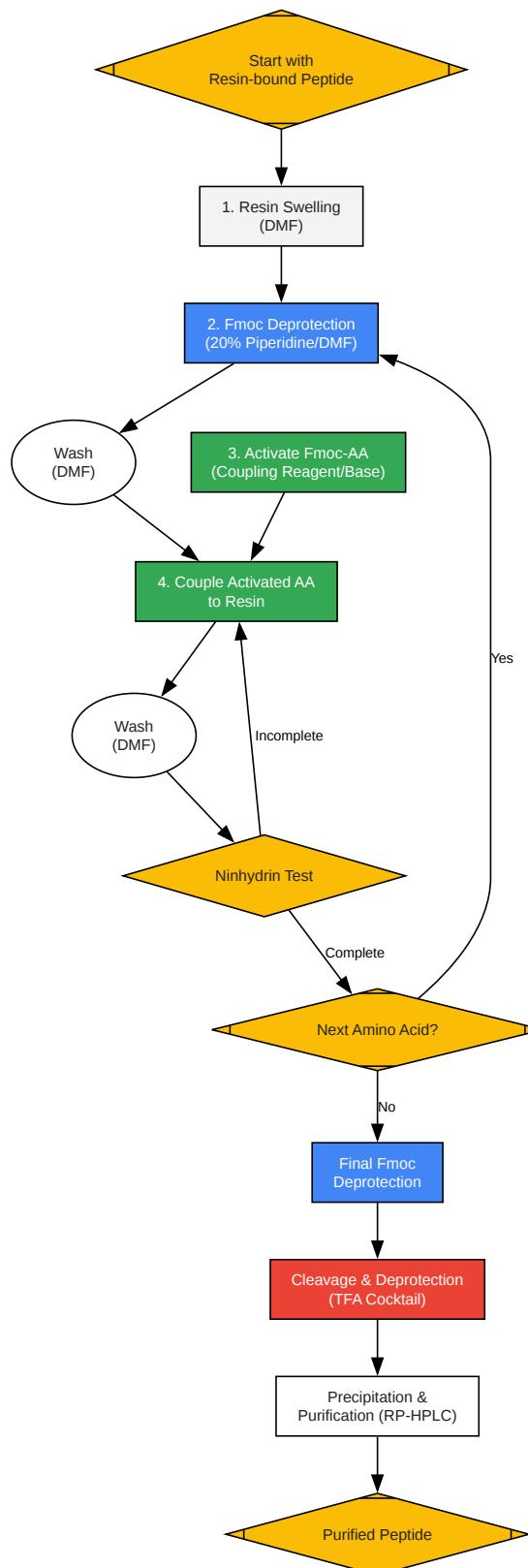
- **Fmoc-hLys(Boc)-OH**
- Pre-loaded resin (e.g., Rink Amide, Wang)
- Fmoc-protected amino acids
- Dimethylformamide (DMF), peptide synthesis grade
- Piperidine
- Coupling reagents (e.g., HBTU, HATU, DIC)

- Base (e.g., DIPEA, NMM)
- Dichloromethane (DCM)
- Methanol
- Trifluoroacetic acid (TFA)
- Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT))
- Diethyl ether

Procedure:

- Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF.
- Amino Acid Coupling:
 - In a separate vial, **Fmoc-hLys(Boc)-OH** (or another Fmoc-amino acid) is pre-activated by dissolving it in DMF with a coupling reagent and a base.
 - The activated amino acid solution is added to the deprotected resin.
 - The coupling reaction is allowed to proceed for 1-2 hours. A ninhydrin test can be performed to monitor the completion of the reaction.
 - The resin is washed with DMF.
- Repeat Cycle: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the Boc and other side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours.
- Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).



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Detailed workflow of a single SPPS coupling cycle.

Applications and Considerations in Drug Development

The incorporation of homolysine into peptide-based therapeutics can offer several advantages:

- Modified Biological Activity: The extended side chain of homolysine can alter the binding affinity and selectivity of a peptide for its target receptor or enzyme.
- Enhanced Stability: The non-proteinogenic nature of homolysine can confer increased resistance to enzymatic degradation, prolonging the *in vivo* half-life of the peptide drug.
- Conformational Constraints: The introduction of homolysine can influence the secondary structure of the peptide, potentially leading to more favorable therapeutic conformations.

However, researchers should also consider potential challenges. The altered pKa of the homolysine side-chain amino group compared to lysine may impact the overall charge and solubility of the peptide. Furthermore, the specific synthetic and purification conditions may need to be optimized for peptides containing homolysine.

Conclusion

Fmoc-hLys(Boc)-OH is a valuable, albeit less common, building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. A thorough understanding of its chemical characteristics, the principles of orthogonal protection, and the nuances of its incorporation into SPPS protocols is essential for its successful application. By leveraging the comparative knowledge from the more extensively studied Fmoc-L-Lys(Boc)-OH, researchers can effectively integrate this unique amino acid derivative into their drug discovery and development pipelines, paving the way for the next generation of peptide-based therapeutics.

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